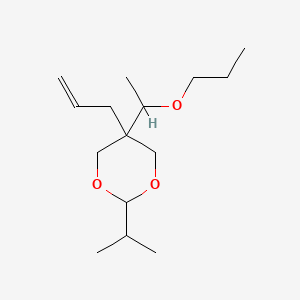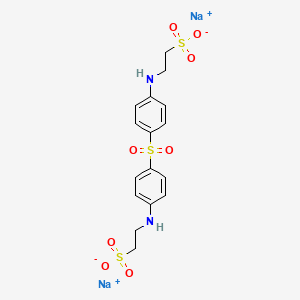
Tris(2,4-ditertbutyl-5-methylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,4-ditertbutyl-5-methylphenyl) phosphite is a chemical compound with the molecular formula C45H69O3P. It is a phosphite ester derived from phenol and is known for its antioxidant properties. This compound is widely used in various industrial applications, particularly as a stabilizer in polymers and as a flame retardant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4-ditertbutyl-5-methylphenyl) phosphite typically involves the reaction of phenol derivatives with phosphorous acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of phenol with phosphorous acid in a reactor. The reaction mixture is then purified to remove any by-products and unreacted starting materials. The final product is obtained as a solid or liquid, depending on the specific requirements of the application.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,4-ditertbutyl-5-methylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tris(2,4-ditertbutyl-5-methylphenyl) phosphite is used as a stabilizer in polymerization reactions to prevent the degradation of polymers by free radicals.
Biology: In biological research, the compound is used as an antioxidant to protect cells from oxidative stress and damage.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: In the industry, the compound is widely used as a flame retardant and stabilizer in plastics, rubbers, and other materials to enhance their durability and resistance to degradation.
Mecanismo De Acción
The mechanism by which tris(2,4-ditertbutyl-5-methylphenyl) phosphite exerts its effects involves its ability to scavenge free radicals and reactive oxygen species (ROS). By neutralizing these harmful species, the compound helps to prevent oxidative damage to cells and materials.
Molecular Targets and Pathways Involved: The primary molecular targets of this compound are free radicals and ROS. The compound interacts with these species through its phenolic and phosphite groups, effectively neutralizing them and preventing oxidative damage.
Comparación Con Compuestos Similares
Bis(2,4-ditertbutylphenyl) phosphite: A related compound with similar antioxidant properties but with a different phenolic structure.
Tris(2,4-di-tert-butylphenyl) phosphate: Another phosphite ester used as a flame retardant and stabilizer.
Uniqueness: Tris(2,4-ditertbutyl-5-methylphenyl) phosphite is unique in its combination of phenolic and phosphite groups, which provides enhanced antioxidant and stabilizing properties compared to similar compounds.
Propiedades
Número CAS |
68922-23-6 |
|---|---|
Fórmula molecular |
C45H69O3P |
Peso molecular |
689.0 g/mol |
Nombre IUPAC |
tris(2,4-ditert-butyl-5-methylphenyl) phosphite |
InChI |
InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3 |
Clave InChI |
LTXMJHWSYUANCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(OC2=C(C=C(C(=C2)C)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)




![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)


